

Technical Guide: Solubility of 4-Methyl-5-imidazolemethanol Hydrochloride in Polar Solvents

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Compound of Interest

Compound Name: 4-Methyl-5-imidazolemethanol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Methyl-5-imidazolemethanol hydrochloride** in polar solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility information and presents a detailed, standard experimental protocol for its quantitative determination. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Introduction to 4-Methyl-5-imidazolemethanol Hydrochloride

4-Methyl-5-imidazolemethanol hydrochloride is a heterocyclic organic compound.^[1] It exists as a white to off-white crystalline solid and is known to be moderately hygroscopic.^[1] This compound serves as a valuable synthetic intermediate in various chemical and pharmaceutical research applications, particularly in the synthesis of histamine receptor agonists and antagonists.^[1] Given its role as a precursor in drug development, understanding its solubility in various solvent systems is critical for reaction kinetics, purification, and formulation.

Qualitative Solubility Profile

Published data and supplier information indicate that **4-Methyl-5-imidazolemethanol hydrochloride** is soluble in polar solvents. The hydrochloride salt structure enhances its solubility in protic polar solvents. A summary of the available qualitative solubility information is presented in Table 1.

Table 1: Qualitative Solubility of **4-Methyl-5-imidazolemethanol Hydrochloride**

Solvent	Solubility Description	Source
Water	Appreciable solubility, Soluble	[1]
Methanol	Appreciable solubility, Slightly soluble	[1][2]
Ethanol	Appreciable solubility	[1]
Dimethyl Sulfoxide (DMSO)	Sparingly soluble	[2]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The absence of specific quantitative solubility data in the literature necessitates experimental determination. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound and is recommended for this purpose. The following protocol is a generalized procedure that can be adapted for **4-Methyl-5-imidazolemethanol hydrochloride**.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **4-Methyl-5-imidazolemethanol hydrochloride** (high purity)

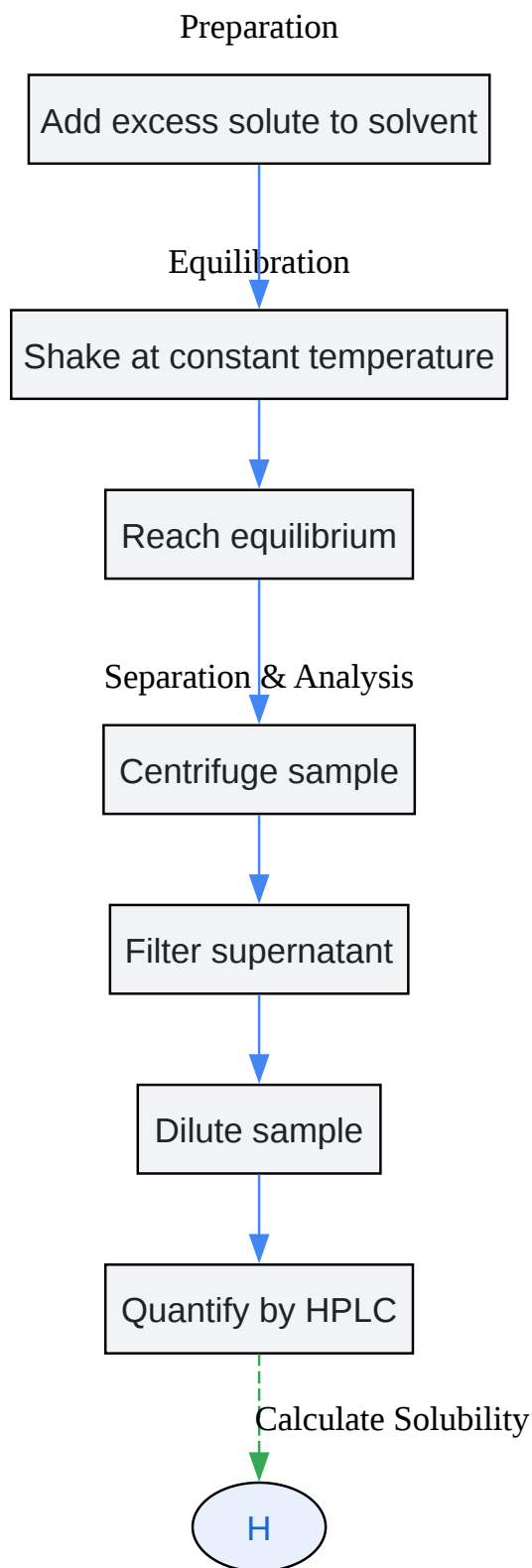
- Selected polar solvents (e.g., water, methanol, ethanol, analytical grade)
- Vials with screw caps or sealed flasks
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Procedure

- **Preparation:** Add an excess amount of **4-Methyl-5-imidazolemethanol hydrochloride** to a vial containing a known volume of the desired polar solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
- **Sample Separation:** After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
- **Sample Collection and Preparation:** Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microcrystals, immediately filter the supernatant through a syringe filter.
- **Dilution:** Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the concentration of the dissolved **4-Methyl-5-imidazolemethanol hydrochloride** in the diluted sample using a validated HPLC method.
- Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

The following diagram illustrates the workflow for this experimental protocol.

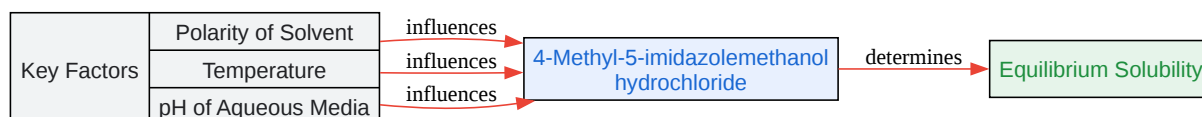


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Workflow for Solubility Determination

Logical Relationships in Solubility Studies

The solubility of an ionizable compound like **4-Methyl-5-imidazolemethanol hydrochloride** is influenced by several factors. The logical relationship between these factors and the experimental outcome is crucial for designing robust studies.



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Factors Influencing Solubility

Conclusion

While quantitative solubility data for **4-Methyl-5-imidazolemethanol hydrochloride** is not readily available in the public domain, qualitative assessments confirm its solubility in polar solvents, which is consistent with its chemical structure. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a reliable and standardized approach for its determination. A thorough understanding and experimental quantification of solubility are paramount for the successful application of this compound in synthesis and formulation.

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References

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